

4-Isopropylphenylacetonitrile chemical properties

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Compound of Interest

Compound Name: 4-Isopropylphenylacetonitrile

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4-Isopropylphenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available spectral data for **4-isopropylphenylacetonitrile**. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

4-Isopropylphenylacetonitrile, also known as 2-(4-isopropylphenyl)acetonitrile or 4-isopropylbenzyl cyanide, is an organic compound with the molecular formula $C_{11}H_{13}N$.^{[1][2][3]} It is a nitrile derivative of cumene. Below is a summary of its key physical and chemical properties.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₃ N	[1][2][3]
Molecular Weight	159.23 g/mol	[4][5]
CAS Number	4395-87-3	[1][4]
Appearance	Colorless to slightly pale yellow liquid	
Boiling Point	85-90 °C at 0.2 atm	[1][4]
Density	0.960 g/mL at 25 °C	[1][4]
Refractive Index (n _{20/D})	1.5125	[1][4]
Flash Point	>230 °F (>110 °C)	[1][4]
Solubility	Insoluble in water. Soluble in organic solvents like ether, alcohols, and acetone.	

Synthesis and Purification

While a specific, detailed peer-reviewed experimental protocol for the synthesis of **4-isopropylphenylacetone nitrile** is not readily available in the literature, a plausible and efficient method involves the nucleophilic substitution of 4-isopropylbenzyl chloride with a cyanide salt. This method is analogous to established procedures for the synthesis of other substituted benzyl cyanides. A patented method describes the synthesis using potassium ferrocyanide and a copper salt catalyst.

Proposed Experimental Protocol: Synthesis via Cyanation of 4-Isopropylbenzyl Chloride

This protocol is based on established methods for the synthesis of benzyl cyanides and related derivatives.

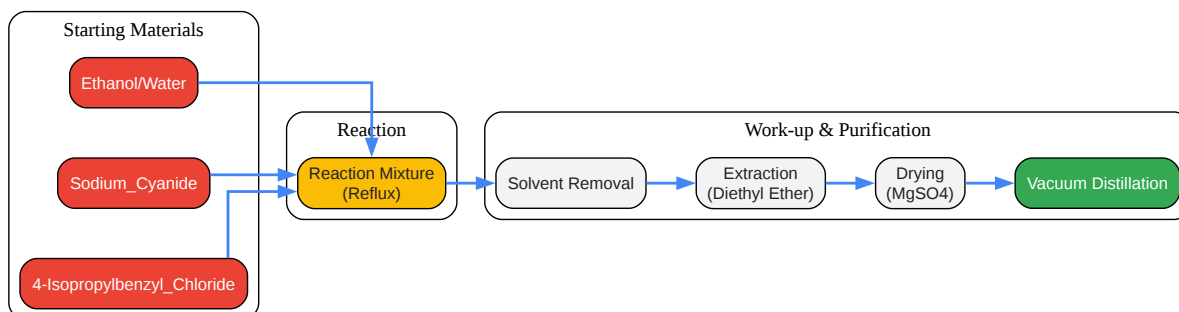
Materials:

- 4-Isopropylbenzyl chloride
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Ethanol
- Water
- Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water. To this, add a solution of 4-isopropylbenzyl chloride (1.0 equivalent) in ethanol.
- **Reaction:** Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Most of the ethanol is removed under reduced pressure. The remaining aqueous mixture is then extracted with diethyl ether (3 x 50 mL).
- **Purification:** The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation to yield the crude **4-isopropylphenylacetonitrile**.
- **Final Purification:** The crude product can be further purified by vacuum distillation to obtain the pure compound.

Logical Workflow for Synthesis:



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A schematic representation of the synthesis workflow for **4-isopropylphenylacetonitrile**.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **4-isopropylphenylacetonitrile**.

Infrared (IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum of **4-isopropylphenylacetonitrile**.^[6] The characteristic nitrile (C≡N) stretching vibration is expected to appear in the range of 2260-2240 cm⁻¹. Other significant peaks would include those corresponding to C-H stretching of the isopropyl and aromatic groups, as well as aromatic C=C stretching vibrations.

Expected IR Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)
C≡N Stretch (Nitrile)	2260 - 2240
C-H Stretch (sp ³ - Isopropyl)	3000 - 2850
C-H Stretch (sp ² - Aromatic)	3100 - 3000
C=C Stretch (Aromatic)	1600 - 1450

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the date of this document, publicly available experimental ¹H and ¹³C NMR spectra for **4-isopropylphenylacetonitrile** have not been identified in the surveyed literature. However, the expected chemical shifts can be predicted based on the structure of the molecule.

Predicted ¹H NMR Spectral Data:

Protons	Multiplicity	Approximate Chemical Shift (ppm)
-CH(CH ₃) ₂	Septet	2.9 - 3.1
-CH(CH ₃) ₂	Doublet	1.2 - 1.4
-CH ₂ CN	Singlet	3.7 - 3.9
Aromatic Protons	Multiplet	7.1 - 7.4

Predicted ¹³C NMR Spectral Data:

Carbon	Approximate Chemical Shift (ppm)
-CH(CH ₃) ₂	33 - 35
-CH(CH ₃) ₂	23 - 25
-CH ₂ CN	20 - 23
C≡N	117 - 120
Aromatic Carbons	125 - 150

Reactivity and Chemical Hazards

4-Isopropylphenylacetonitrile is a nitrile and should be handled with appropriate care. Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[4] It is classified as harmful if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

The nitrile group can undergo hydrolysis to the corresponding carboxylic acid or amide under acidic or basic conditions. The benzylic protons are acidic and can be removed by a strong base, which can be utilized for further synthetic transformations at the α -position.

Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity, cytotoxicity, or pharmacological properties of **4-isopropylphenylacetonitrile**. Studies on other substituted phenylacetonitrile derivatives have shown a wide range of biological activities, including antimicrobial and cytotoxic effects.[7] However, dedicated studies on the 4-isopropyl substituted analog are required to determine its specific biological profile.

Conclusion

4-Isopropylphenylacetonitrile is a readily synthesizable organic compound with well-defined physical properties. While detailed experimental protocols and comprehensive spectroscopic and biological data are not extensively documented in publicly accessible literature, its synthesis can be reliably achieved through established chemical transformations. This

technical guide provides a foundational understanding of this compound, which can serve as a starting point for further research and development activities. Future studies are warranted to fully characterize its spectroscopic properties and to explore its potential biological activities.

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